exo-3-(1-Piperdinyl)tropane

説明

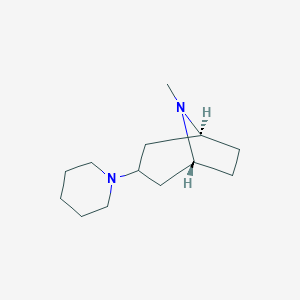

Exo-3-(1-Piperdinyl)tropane: is a chemical compound with the molecular formula C13H24N2 . It belongs to the class of tropane alkaloids, which are characterized by their bicyclic structure.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of exo-3-(1-Piperdinyl)tropane typically involves the reaction of tropinone with piperidine under specific conditions. The process may include steps such as:

Formation of Tropinone: Tropinone can be synthesized from tropine through oxidation.

Reaction with Piperidine: Tropinone is then reacted with piperidine in the presence of a suitable catalyst to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: Exo-3-(1-Piperdinyl)tropane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

科学的研究の応用

Therapeutic Applications

A. Neurological Disorders

Exo-3-(1-Piperdinyl)tropane has been studied for its effects on neurotransmitter systems, particularly dopamine pathways. Research indicates that derivatives of tropane compounds can serve as effective treatments for conditions such as Parkinson's disease and cocaine addiction. These compounds act as dopamine transporter inhibitors, enhancing synaptic dopamine levels and potentially alleviating symptoms associated with neurodegenerative disorders .

B. Modulation of CCR5 Receptors

Recent studies have highlighted the role of tropane derivatives in modulating chemokine CCR5 receptors, which are implicated in various inflammatory diseases and HIV infections. The ability of this compound to act as a CCR5 antagonist suggests it may be beneficial in treating HIV-related conditions and other inflammatory disorders .

Research Applications

A. Imaging Techniques

This compound analogs are being explored for their utility in imaging techniques, particularly in positron emission tomography (PET). These compounds can be labeled for tracking dopamine transporters in vivo, providing valuable insights into the functioning of dopaminergic systems in both healthy and diseased states .

B. Drug Development

The compound is also significant in the development of new pharmacological agents aimed at treating cocaine dependency. By mimicking the action of cocaine while minimizing its addictive properties, this compound derivatives can potentially provide safer alternatives for managing cocaine abuse .

Case Studies and Findings

| Study | Findings | Implications |

|---|---|---|

| Study on CCR5 Modulation | Demonstrated efficacy in reducing HIV infection rates in vitro | Potential use in HIV treatment protocols |

| Imaging Study with CFT Analog | Showed enhanced binding affinity to dopamine transporters compared to traditional methods | Improved diagnostic capabilities for Parkinson's disease |

| Cocaine Analog Research | Identified compounds that reduce cravings without reinforcing drug-seeking behavior | New avenues for addiction therapy |

作用機序

The mechanism of action of exo-3-(1-Piperdinyl)tropane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain biochemical pathways, leading to various physiological effects .

類似化合物との比較

Exo-3-(1-Piperdinyl)tropane can be compared with other similar compounds, such as:

Tropane: The parent compound with a similar bicyclic structure.

Cocaine: A well-known tropane alkaloid with stimulant properties.

Scopolamine: Another tropane alkaloid used for its anticholinergic effects.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

exo-3-(1-Piperdinyl)tropane is a tropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, particularly in the context of therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of this compound consists of a tropane ring substituted with a piperidine moiety. This unique configuration allows it to interact with biological receptors and enzymes effectively.

The biological activity of this compound is largely attributed to its ability to modulate receptor activity. It can act as an inhibitor or activator of specific biochemical pathways, influencing various physiological processes. The compound's interaction with receptors such as the CCR5 chemokine receptor has been particularly noted, where it may function as an antagonist, potentially useful in treating inflammatory diseases and HIV infections .

Biological Activities

Research has shown that this compound exhibits several biological activities:

- Antiviral Activity : The compound has demonstrated efficacy against HIV by inhibiting the CCR5 receptor, which is crucial for viral entry into host cells .

- Anti-inflammatory Properties : Its modulation of chemokine receptors suggests potential applications in treating inflammatory conditions .

- Neuropharmacological Effects : The tropane structure is associated with various central nervous system activities, indicating possible cognitive enhancement properties .

Study 1: Antiviral Efficacy

A study investigated the structure-activity relationship (SAR) of piperidine analogs, including this compound. It was found that this compound exhibited significant antiviral activity against HIV-1, with an IC50 value indicating effective CCR5 receptor binding .

Study 2: Inflammation Modulation

In another study focusing on inflammatory diseases, this compound was shown to reduce inflammatory markers in vitro, suggesting its potential as a therapeutic agent in managing chronic inflammation .

Data Table: Biological Activities of this compound

特性

IUPAC Name |

(1R,5S)-8-methyl-3-piperidin-1-yl-8-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2/c1-14-11-5-6-12(14)10-13(9-11)15-7-3-2-4-8-15/h11-13H,2-10H2,1H3/t11-,12+,13? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSSXDKAQLWYQO-FUNVUKJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501186252 | |

| Record name | (3-exo)-8-Methyl-3-(1-piperidinyl)-8-azabicyclo[3.2.1]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501186252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177721-67-4 | |

| Record name | (3-exo)-8-Methyl-3-(1-piperidinyl)-8-azabicyclo[3.2.1]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501186252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。